molecular formula C8H13BN2 B152088 5-(Diethylboryl)pyrimidine CAS No. 139298-13-8

5-(Diethylboryl)pyrimidine

Cat. No. B152088
M. Wt: 148.02 g/mol
InChI Key: MCGRUDYMGOGNIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Diethylboryl)pyrimidine, also known as DEBP, is a boron-containing compound that has shown potential in various scientific research applications. This compound has gained significant attention due to its unique properties and potential applications in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of 5-(Diethylboryl)pyrimidine is not fully understood. However, it is believed to exert its anti-cancer activity through the inhibition of tubulin polymerization, which is essential for cell division. 5-(Diethylboryl)pyrimidine has also been shown to induce apoptosis in cancer cells, leading to their death.

Biochemical And Physiological Effects

5-(Diethylboryl)pyrimidine has been shown to have a low toxicity profile, making it a potentially safe compound for use in medicinal applications. Additionally, it has been shown to have a high stability profile, making it a promising candidate for drug development.

Advantages And Limitations For Lab Experiments

One of the major advantages of 5-(Diethylboryl)pyrimidine is its ability to selectively target cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of 5-(Diethylboryl)pyrimidine is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

The potential applications of 5-(Diethylboryl)pyrimidine in medicinal chemistry are vast. Future research should focus on further elucidating the mechanism of action of 5-(Diethylboryl)pyrimidine, as well as exploring its potential applications in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders. Additionally, further research should focus on developing more efficient methods for synthesizing 5-(Diethylboryl)pyrimidine, as well as improving its solubility profile.

Synthesis Methods

The synthesis of 5-(Diethylboryl)pyrimidine involves the reaction of diethylboron chloride with 2,4,6-trichloropyrimidine. This reaction leads to the formation of 5-(Diethylboryl)pyrimidine, which is a white crystalline powder with a melting point of 114-116°C.

Scientific Research Applications

5-(Diethylboryl)pyrimidine has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anti-cancer activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, 5-(Diethylboryl)pyrimidine has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

CAS RN

139298-13-8

Product Name

5-(Diethylboryl)pyrimidine

Molecular Formula

C8H13BN2

Molecular Weight

148.02 g/mol

IUPAC Name

diethyl(pyrimidin-5-yl)borane

InChI

InChI=1S/C8H13BN2/c1-3-9(4-2)8-5-10-7-11-6-8/h5-7H,3-4H2,1-2H3

InChI Key

MCGRUDYMGOGNIA-UHFFFAOYSA-N

SMILES

B(CC)(CC)C1=CN=CN=C1

Canonical SMILES

B(CC)(CC)C1=CN=CN=C1

synonyms

Pyrimidine, 5-(diethylboryl)- (9CI)

Origin of Product

United States

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